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Compound of Interest

Compound Name: Aluminum arsenide

Cat. No.: B1584279

Researchers, scientists, and drug development professionals can now access a
comprehensive comparison of the effects of various dopants on the band structure of
Aluminum Arsenide (AlAs), a critical IlI-V semiconductor. This guide provides a detailed
analysis of how common dopants—Silicon (Si), Beryllium (Be), Carbon (C), and Zinc (Zn)—
alter the electronic properties of AlAs, with supporting data from experimental and theoretical
studies. For a broader perspective, this guide also includes a comparison with other doped I11-V
semiconductors, namely Gallium Phosphide (GaP) and Indium Phosphide (InP).

The introduction of dopant atoms into the AlAs crystal lattice systematically modifies its band
structure, primarily affecting the band gap energy, carrier concentration, and effective mass of
charge carriers. These alterations are fundamental to tailoring the material's properties for
specific electronic and optoelectronic device applications.

Quantitative Analysis of Doping Effects

The following tables summarize the key changes in the material properties of AlAs, GaP, and
InP upon doping. It is important to note that experimental data for doped AlAs is less abundant
compared to its alloy, AIGaAs, or other Ill-V semiconductors. Therefore, some of the presented
data for AlAs is derived from theoretical calculations, primarily Density Functional Theory
(DFT).

Table 1: Effects of Doping on the Band Gap Energy (EQ) of AlAs, GaP, and InP at Room
Temperature (300K)
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Doping

GaP (Indirect)

Dopant Concentration  AlAs (Indirect) [1] InP (Direct)[2]
(cm™)
Undoped - ~2.16 eV ~2.24 eV[1] ~1.344 eV][2]
Band gap
narrowing
observed, Band gap
i N i Eg narrows by
Si (n-type) 1x10® specific values narrowing
) ~0.02 eV.[2]
vary with occurs.[4]
calculation
method.[3]
1 x 10 Further band gap  Further band gap  Eg narrows by
X
narrowing. narrowing. ~0.05 eV.[2]
Band gap
Expected band ] Eg narrows by
Be (p-type) 1x1018 ) narrowing
gap narrowing. ~0.03 eV.[2]
occurs.
1% 1018 Further band gap  Further band gap  Eg narrows by
X
narrowing. narrowing. ~0.06 eV.[2]
Band gap
Expected band i Eg narrows by
C (p-type) 1x 1028 ) narrowing
gap narrowing. ~0.03 eV.[2]
occurs.
1 x 1019 Further band gap  Further band gap  Eg narrows by
X
narrowing. narrowing. ~0.06 eV.[2]
Band gap
Expected band ] Eg narrows by
Zn (p-type) 1x1018 ) narrowing
gap narrowing. ~0.03 eV.[2]
occurs.
Further band gap  Further band gap  Eg narrows by
1x10t°

narrowing.

narrowing.

~0.06 eV.[2]

Table 2: Carrier Concentration and Effective Mass in Doped AlAs, GaP, and InP
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Material

Dopant

Doping
Type

Typical
Carrier
Concentrati
on (cm~3)

Electron
Effective
Mass (me)

Hole
Effective
Mass (mn)

AlAs

Si

n-type

1017 - 1010

~0.46 mo
(longitudinal),
~0.23 mo

(transverse)

Be

p-type

1077 - 1019

~0.79 mo

(heavy),
~0.15 mo

(light)

p-type

1077 - 1019

~0.79 mo

(heavy),
~0.15 mo

(light)

Zn

p-type

1017 - 1010

~0.79 mo
(heavy),
~0.15 mo

(light)

GaP[5][6]

Si, S, Te

n-type

1016 - 102

~0.42 mo
(longitudinal),
~0.25 mo

(transverse)

Zn

p-type

1016 - 101

~0.67 mo

(heavy),
~0.17 mo

(light)

InP[2][7][8]

Si, S, Sn, Ge

n-type

1016 - 102

~0.08 mo[7]

Zn, Cd, Be,
Mg

p-type

1016 - 102

~0.6 mo

(heavy),
~0.089 mo

(light)[7]
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Experimental and Theoretical Methodologies

The determination of band structure modifications due to doping relies on a combination of

experimental techniques and computational modeling.

Experimental Protocols

1

. Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a non-destructive technique used to probe the electronic

structure of materials.[9]

N

Sample Preparation: The doped AlAs sample is mounted in a cryostat to allow for
temperature-dependent measurements, typically from liquid helium temperature (~4 K) to
room temperature (~300 K).

Excitation: A laser with an energy greater than the band gap of AlAs is used to excite
electrons from the valence band to the conduction band. Common laser sources include
argon-ion lasers or frequency-doubled solid-state lasers.

Signal Collection and Analysis: The light emitted from the sample upon recombination of
electron-hole pairs is collected by a lens and focused into a spectrometer. The spectrometer
disperses the light, and a detector (e.g., a photomultiplier tube or a CCD camera) records the
intensity as a function of wavelength. The resulting spectrum reveals information about the
band gap energy and the presence of impurity-related energy levels.[10]

. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a material as a function of

wavelength, providing information about the band gap energy.[11]

Sample Preparation: A thin film of the doped AlAs material is required for transmission
measurements. The film is typically deposited on a transparent substrate.

Measurement: A spectrophotometer directs a beam of light through the sample. The
instrument measures the intensity of the light transmitted through the sample compared to a
reference beam.
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» Data Analysis: The absorption coefficient (a) is calculated from the transmittance data. A
Tauc plot, which plots (ahv)" versus photon energy (hv), is then constructed. The value of 'n’
depends on the nature of the electronic transition (n=2 for an indirect band gap
semiconductor like AlAs). The band gap energy is determined by extrapolating the linear
portion of the Tauc plot to the energy axis.[12][13]

Theoretical Protocol: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the
electronic structure of materials.[5][6]

o Structure Creation: A supercell of the AlAs crystal lattice is constructed. A dopant atom is
then substituted for either an Al or an As atom, or placed in an interstitial position, depending
on the dopant and the desired type of doping.

o Calculation Parameters: The calculation is performed using a DFT software package (e.qg.,
VASP, Quantum ESPRESSO). Key parameters that need to be defined include the
exchange-correlation functional (e.g., PBE, HSEO06), the plane-wave cutoff energy, and the k-
point mesh for sampling the Brillouin zone.

o Self-Consistent Field (SCF) Calculation: An iterative process is run to solve the Kohn-Sham
equations and find the ground-state electron density of the doped system.

e Band Structure Calculation: Once the ground-state is achieved, the band structure is
calculated along high-symmetry directions in the Brillouin zone. The resulting band structure
plot shows the energy of the electronic states as a function of the wave vector, from which
the band gap can be directly observed.[14]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in investigating the effects of doping on AlAs, the
following diagrams are provided.
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Experimental and theoretical workflow for investigating doped AlAs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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